molecular formula C16H21NO2 B1528936 Ethyl (1S,4R)-3-benzyl-3-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 745836-32-2

Ethyl (1S,4R)-3-benzyl-3-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B1528936
CAS No.: 745836-32-2
M. Wt: 259.34 g/mol
InChI Key: HDLAPPYOWZTRFN-GRKKQISMSA-N
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Description

Ethyl (1S,4R)-3-benzyl-3-azabicyclo[221]heptane-7-carboxylate is a bicyclic compound featuring a unique azabicyclo[221]heptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1S,4R)-3-benzyl-3-azabicyclo[2.2.1]heptane-7-carboxylate typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, which allows for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane scaffold from simple starting materials under mild conditions . The reaction conditions are metal-free, mild, and operationally simple, making it suitable for large-scale preparation .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the organocatalytic cycloaddition reaction for scalability. This includes ensuring consistent enantioselectivity and yield, as well as developing efficient purification processes to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,4R)-3-benzyl-3-azabicyclo[2.2.1]heptane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve standard organic synthesis techniques .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Ethyl (1S,4R)-3-benzyl-3-azabicyclo[2.2.1]heptane-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (1S,4R)-3-benzyl-3-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with molecular targets through its bicyclic structure. The compound can engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, depending on the specific target and context . These interactions can modulate the activity of biological pathways or chemical processes, leading to the desired effects.

Comparison with Similar Compounds

Ethyl (1S,4R)-3-benzyl-3-azabicyclo[2.2.1]heptane-7-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which can be tailored for specific applications in research and industry.

Properties

IUPAC Name

ethyl (1R,4S)-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-2-19-16(18)15-13-8-9-14(15)17(11-13)10-12-6-4-3-5-7-12/h3-7,13-15H,2,8-11H2,1H3/t13-,14-,15?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLAPPYOWZTRFN-GRKKQISMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC1N(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1[C@@H]2CC[C@H]1N(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719851
Record name Ethyl (1R,4S)-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745836-32-2
Record name Ethyl (1R,4S)-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl (1S,4R)-3-benzyl-3-azabicyclo[2.2.1]heptane-7-carboxylate

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